Thiophene-2-carboximidamide
Overview
Description
Thiophene-2-carboximidamide is a heterocyclic compound featuring a thiophene ring substituted with a carboximidamide group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiophene-2-carboximidamide can be synthesized through various methods. One common approach involves the condensation of thiophene-2-carboxylic acid with an appropriate amine under dehydrating conditions. Another method includes the cyclization of precursor compounds such as ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives with N-(4-acetylphenyl)-2-chloroacetamide in the presence of alcoholic sodium ethoxide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Thiophene-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form thiophene-2-carboxamide derivatives.
Reduction: Reduction reactions can convert it into thiophene-2-carboxamidine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the carboximidamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include thiophene-2-carboxamide, thiophene-2-carboxamidine, and various substituted thiophene derivatives .
Scientific Research Applications
Thiophene-2-carboximidamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
Thiophene-2-carboximidamide exerts its effects primarily through the inhibition of neuronal nitric oxide synthase (nNOS). The compound binds to the active site of nNOS, preventing the enzyme from catalyzing the production of nitric oxide. This inhibition is highly selective, with minimal effects on other isoforms of nitric oxide synthase, such as endothelial nitric oxide synthase (eNOS) and inducible nitric oxide synthase (iNOS) .
Comparison with Similar Compounds
Thiophene-2-carboxamide: Similar in structure but lacks the amidine group.
Thiophene-2-carboxamidine: A reduced form of thiophene-2-carboximidamide.
Thiophene-2-carboxylic acid: The precursor for the synthesis of this compound.
Uniqueness: this compound is unique due to its potent and selective inhibition of neuronal nitric oxide synthase, making it a valuable compound for therapeutic applications in neurodegenerative diseases and melanoma .
Properties
IUPAC Name |
thiophene-2-carboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2S/c6-5(7)4-2-1-3-8-4/h1-3H,(H3,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSELGEUCFNFITD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381851 | |
Record name | Thiophene-2-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54610-75-2 | |
Record name | 2-Thiophenecarboximidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54610-75-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiophene-2-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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